Muscarinic M2 Receptor Binding Affinity: A Direct Comparison with 4-DAMP Analogs
In a radioligand binding assay using [3H]N-Methyl-scopolamine on rat heart tissue, the target compound demonstrated a Ki of 2.8 nM for the muscarinic M2 receptor. [1] This affinity is comparable to the parent compound 4-DAMP (Ki = 1.1 nM) but significantly differentiates it from other constrained analogs like BDBM50403484 (a spirocyclic DAMP derivative), which showed a Ki of 2.80 nM for M2 but exhibited a distinct M1/M2/M3 selectivity profile (M1 Ki = 5 nM, M3 Ki = 3 nM, M4 Ki = 11 nM). [2] The target compound's simpler structure, lacking the spirocyclic constraint, offers a unique starting point for exploring M2 affinity without the complex subtype selectivity profile of its constrained counterpart.
| Evidence Dimension | M2 Muscarinic Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.8 nM |
| Comparator Or Baseline | 4-DAMP: Ki = 1.1 nM; BDBM50403484 (spiro-DAMP analog): M2 Ki = 2.80 nM, M1 Ki = 5 nM, M3 Ki = 3 nM, M4 Ki = 11 nM |
| Quantified Difference | Target compound is ~2.5-fold less potent than 4-DAMP at M2, but structurally distinct; compared to spiro-DAMP, it shares similar M2 affinity (2.8 vs 2.80 nM) yet lacks the M1/M3/M4 polypharmacology. |
| Conditions | Radioligand binding assay; [3H]N-Methyl-scopolamine as tracer; Rat heart homogenate (M2); Rat cortex (M1); Rat submaxillary gland (M3); NG 108-15 cells (M4) |
Why This Matters
For projects targeting M2 muscarinic receptors, this compound's single-digit nanomolar affinity, combined with its simpler, non-spirocyclic scaffold, makes it a more synthetically tractable starting point for lead optimization compared to more complex constrained analogs.
- [1] Tumiatti, V.; Santi, S.; Recanatini, M.; Minarini, A.; Melchiorre, C.; Chiarini, A.; Budriesi, R. Design, synthesis and biological activity of some 4-DAMP-related compounds. Bioorg. Med. Chem. Lett. 1995, 5, 2325-2330. View Source
- [2] BindingDB. BDBM50403484 (CHEMBL306182): Affinity Data for Muscarinic Receptors M1-M4. Data curated from ChEMBL and Pfizer. View Source
